3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(8-14-6-3-7-19-14)17-15(18)13-5-2-4-12(9-13)10-16/h2-7,9,11H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBJLWUBYCXGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide typically involves the reaction of 3-cyanobenzoyl chloride with 1-(furan-2-yl)propan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-amino-N-[1-(furan-2-yl)propan-2-yl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., CN, Br, F) enhance stability and may improve binding to electron-deficient biological targets. For example, halogenated benzamides () are utilized in agrochemicals due to their resistance to degradation . Electron-donating groups (e.g., OMe, NH₂) are associated with pharmacological activities. The 2-amino substituent in ’s compound facilitates cytotoxicity, likely through DNA intercalation or enzyme inhibition .
Synthetic Flexibility :
- The Friedel-Crafts acylation method () is versatile for introducing acyl groups to activated aromatic rings, while amide coupling () allows precise functionalization of the N-linked side chain.
Biological and Chemical Behavior: Furan vs. Phenyl Rings: The furan moiety in the target compound may enhance π-π stacking interactions compared to purely phenyl-based analogs (e.g., ). However, furans are more susceptible to oxidative metabolism, which could impact pharmacokinetics. The cyano group in the target compound could act as a ligand for transition metals, though this remains untested.
Agrochemical vs. Pharmaceutical Potential: Halogenated benzamides () dominate agrochemical use due to their durability and pest-specific toxicity. In contrast, methoxy- or amino-substituted derivatives () are prioritized for drug discovery .
Biological Activity
3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyanobenzoyl chloride with 1-(furan-2-yl)propan-2-amine. The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The following conditions are generally employed:
| Reagent | Condition |
|---|---|
| 3-cyanobenzoyl chloride | Room temperature, stirring for several hours |
| Triethylamine | Used as a base to facilitate reaction |
Biological Properties
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its effectiveness against several pathogens and cancer cell lines has been documented in multiple studies.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 |
Anticancer Activity
The compound's anticancer potential has been evaluated against various cancer cell lines. Notably, it has been found to induce apoptosis in human cancer cells, highlighting its potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to its structural features. The cyano group may act as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. Additionally, the furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially enhancing binding affinity and specificity for biological targets.
Case Studies
Several studies have explored the therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains .
- Cancer Treatment : In a preclinical trial, the compound was administered to mice bearing tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
